molecular formula C14H17FN2O2 B2722220 1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE CAS No. 1421469-22-8

1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2722220
CAS No.: 1421469-22-8
M. Wt: 264.3
InChI Key: KFFYVVGRBPQXGI-UHFFFAOYSA-N
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Description

1-Acetyl-N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide is a synthetically engineered small molecule featuring a strategically functionalized azetidine ring, a scaffold of significant interest in modern drug discovery for its conformational constraints and potential to improve physicochemical properties . This compound contains a critical amide bond linker, a functional group paramount in biomolecules and pharmaceuticals for its role in molecular recognition . The amide group in this molecule can be a focus for bioisosteric replacement strategies, a common medicinal chemistry tactic used to modulate a compound's metabolic stability, permeability, and overall pharmacokinetic profile . The 4-fluorophenethyl moiety attached via the amide nitrogen is a common pharmacophore found in compounds targeting various neurological and metabolic pathways, suggesting potential utility in the development of receptor ligands or enzyme inhibitors . Azetidine-containing compounds are frequently investigated for a broad spectrum of biological activities, including antiviral, cytostatic, and anti-inflammatory applications, making this compound a versatile building block for constructing novel bioactive agents . Supplied as a high-grade chemical, it is intended for use in hit-to-lead optimization campaigns, scaffold decoration, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-10(18)17-8-12(9-17)14(19)16-7-6-11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFYVVGRBPQXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The azetidine ring can undergo substitution reactions, particularly with nucleophiles, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and proteins. The fluorophenethyl group enhances the compound’s binding affinity to its targets, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on azetidine derivatives, fluorophenyl-containing compounds, and carboxamide-based molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Relevance Analytical Methods Used
1-Acetyl-N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide Azetidine ring 4-Fluorophenyl ethyl, acetyl carboxamide Substrate for C-S lyase enzymes ¹H-NMR, enzymatic assays
2-(2-(4-Fluorophenyl)hydrazono)propanoate Pyruvate derivative 4-Fluorophenyl hydrazine adduct Quantification of pyruvate in NMR ¹H-NMR with ethyl viologen
Ergothioneine Imidazole-thione Mercaptoimidazolyl, histidine-derived Antioxidant, enzyme substrate LC-MS, NMR
Ethyl viologen Bipyridinium salt Ethyl groups, redox-active Internal NMR standard ¹H-NMR (δ 1.56, 8.40, 8.99 ppm)

Key Findings :

Structural Flexibility vs. Rigidity :

  • Unlike ergothioneine, which has a planar imidazole-thione core, this compound adopts a strained azetidine conformation. This rigidity may limit its binding to flexible enzyme active sites compared to ergothioneine but enhances selectivity in targeted interactions .

Functional Group Interactions: The 4-fluorophenyl group in the target compound mimics the aromaticity of ergothioneine’s imidazole ring but lacks sulfur-based reactivity.

Analytical Challenges :

  • Direct quantification via ¹H-NMR is complicated by solvent exchangeability (e.g., pyruvate derivatives). Ethyl viologen, used as an internal standard in related studies (δ 1.56, 8.40, 8.99 ppm), provides a template for calibrating ratios of fluorophenyl-containing compounds .

Enzymatic Specificity :

  • While ergothioneine serves as a substrate for C-S lyases (e.g., EgtE), this compound may act as a competitive inhibitor due to structural mimicry of transition states. However, its acetyl group reduces nucleophilicity compared to ergothioneine’s thiol .

Research Implications and Limitations

The compound’s unique azetidine-carboxamide scaffold offers a platform for designing enzyme inhibitors or probes. Comparative studies with pyruvate derivatives (e.g., 2-(2-(4-fluorophenyl)hydrazono)propanoate) highlight the importance of NMR standardization but lack direct pharmacological data for the target compound.

References: [1] Mechanistic studies of a novel C-S lyase in ergothioneine (2015) .

Biological Activity

1-Acetyl-N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and comparisons with related compounds.

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : The azetidine structure is formed through cyclization reactions using appropriate precursors.
  • Introduction of the Fluorophenyl Group : The 4-fluorophenyl group is added via nucleophilic substitution.
  • Acetylation and Carboxamidation : Final modifications include acetylation and carboxamidation to yield the target compound.

The molecular formula for this compound is C15H16FN3O3C_{15}H_{16}FN_3O_3, and its IUPAC name is this compound. The compound has distinct chemical properties that influence its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
  • Receptor Binding : It may also bind to various receptors, influencing signaling pathways associated with inflammation and metabolic regulation.

Biological Activity and Case Studies

Research has shown that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies indicate that it can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Properties : Preliminary investigations have demonstrated cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in cytokine levels
AnticancerCytotoxicity against cancer cells
Enzyme inhibitionInhibition of lipid metabolism enzymes

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundKey DifferencesBiological Activity
1-Acetyl-3-azetidinecarboxamideLacks fluorophenyl groupDifferent activity profile
N-(4-Fluorophenyl)-2-oxoazetidine-3-carboxamideAbsence of acetyl group affects reactivitySimilar but less potent

The presence of the fluorophenyl group and the acetyl moiety in this compound enhances its reactivity and biological profile compared to its analogs.

Research Findings and Future Directions

Current research focuses on elucidating the precise mechanisms through which this compound exerts its biological effects. Future studies should aim to:

  • Conduct extensive pharmacokinetic and pharmacodynamic evaluations.
  • Explore structure-activity relationships (SAR) to optimize efficacy.
  • Investigate potential therapeutic applications in metabolic disorders and cancer.

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